2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline
CAS No.:
Cat. No.: VC15662558
Molecular Formula: C26H29NO2S
Molecular Weight: 419.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29NO2S |
|---|---|
| Molecular Weight | 419.6 g/mol |
| IUPAC Name | 2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
| Standard InChI | InChI=1S/C26H29NO2S/c1-19-11-14-22(15-12-19)30(28,29)27-24-16-13-20(2)17-23(24)26(5,18-25(27,3)4)21-9-7-6-8-10-21/h6-17H,18H2,1-5H3 |
| Standard InChI Key | JHVYITMLHFSSMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(CC2(C)C)(C)C4=CC=CC=C4 |
Introduction
Overview of the Compound
2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic molecule that belongs to the class of tetrahydroquinolines. These compounds are derivatives of quinoline with partial hydrogenation of the aromatic system. The molecule is further functionalized with methyl groups, a phenyl group, and a sulfonyl group attached to a methyl-substituted benzene ring (also known as a tolyl group).
Structural Features
The structure can be broken down as follows:
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Tetrahydroquinoline Core: The backbone consists of a partially saturated quinoline ring system.
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Methyl Substituents: Four methyl groups are attached at positions 2, 2 (geminal), 4, and 6 on the tetrahydroquinoline core.
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Phenyl Group: A phenyl substituent is attached at position 4.
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Sulfonyl Group: A sulfonyl group (-SO₂-) is linked to the nitrogen atom of the tetrahydroquinoline core. This sulfonyl group is further connected to a 4-methylphenyl (tolyl) group.
Potential Applications
Although specific details about this compound are unavailable in the search results, compounds with similar structures often exhibit biological or pharmacological activity. Potential applications include:
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Pharmaceuticals: Tetrahydroquinolines are known for their roles in drug development due to their bioactivity.
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Catalysts or Ligands: The sulfonyl group may enhance reactivity in catalytic systems.
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Material Science: Functionalized quinolines can be used in optoelectronic materials.
Synthesis Pathways
The synthesis of such compounds typically involves:
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Quinoline Derivation: Starting from quinoline or its derivatives through hydrogenation or alkylation reactions.
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Sulfonamide Formation: Introducing the sulfonyl group via reaction with sulfonyl chlorides in the presence of a base.
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Substitution Reactions: Adding methyl and phenyl groups through Friedel-Crafts alkylation or acylation.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C24H29NO2S |
| Molecular Weight | ~395.56 g/mol |
| Functional Groups | Sulfonamide (-SO₂), phenyl, methyl |
| Solubility | Likely soluble in organic solvents |
| Potential Bioactivity | Antimicrobial, anticancer (hypothetical) |
Further Research
To obtain detailed information about this compound:
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Search for studies involving tetrahydroquinolines with similar substitutions.
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Explore databases like PubChem or SciFinder for chemical properties and biological activity.
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